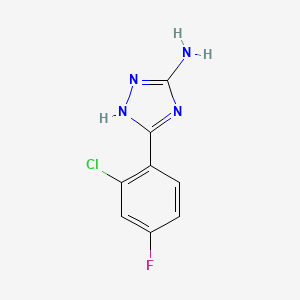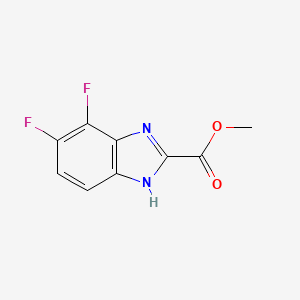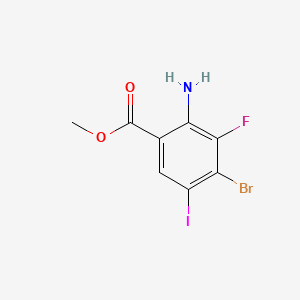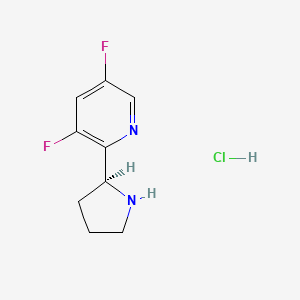
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
The synthesis of (S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The synthetic routes often include steps like coupling reactions, cyclizations, and functional group modifications under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can contribute to the binding affinity and selectivity of the compound towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can be compared with other pyrrolidine-containing compounds, such as:
Pyrrolizines: These compounds have a similar structure but differ in their biological activities.
Pyrrolidine-2-one: This compound has a different functional group but shares the pyrrolidine ring structure.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that can influence their biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity and stability.
Propiedades
Fórmula molecular |
C9H11ClF2N2 |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
3,5-difluoro-2-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C9H10F2N2.ClH/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8;/h4-5,8,12H,1-3H2;1H/t8-;/m0./s1 |
Clave InChI |
WXNCRFQHKDNLHT-QRPNPIFTSA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=C(C=C(C=N2)F)F.Cl |
SMILES canónico |
C1CC(NC1)C2=C(C=C(C=N2)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


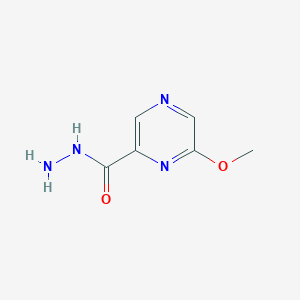
![5-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13674372.png)
![2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13674381.png)
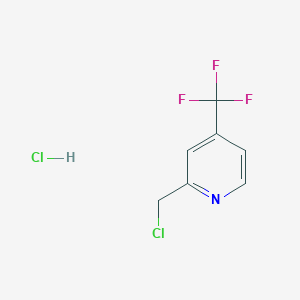
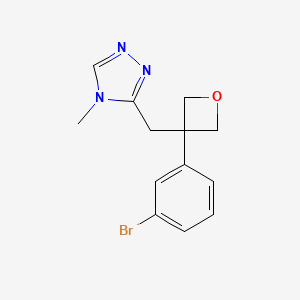
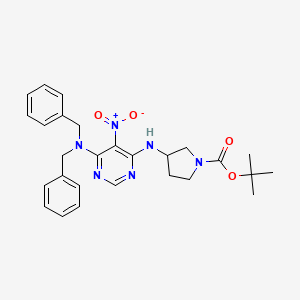
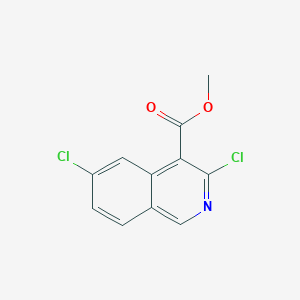
![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)
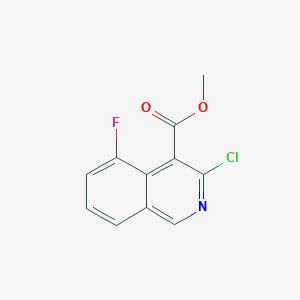
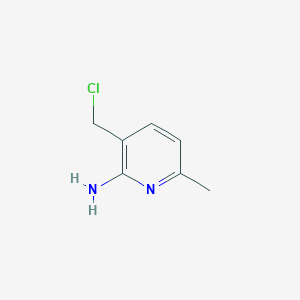
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
